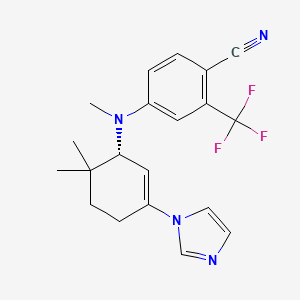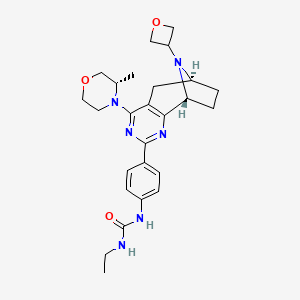
ODM-204
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile is a complex organic compound that features an imidazole ring, a cyclohexene ring, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, including the formation of the imidazole ring, the cyclohexene ring, and the benzonitrile groupThe final step involves the attachment of the benzonitrile group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biological targets makes it valuable for research in areas such as enzyme inhibition and receptor binding .
Medicine
In medicine, ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile has potential therapeutic applications. It may be investigated for its ability to modulate biological pathways involved in diseases, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology .
Mecanismo De Acción
The mechanism of action of ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole rings.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures.
Benzonitrile Derivatives: Compounds with similar benzonitrile groups
Uniqueness
What sets ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile apart is its unique combination of these structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H16O6S |
|---|---|
Nombre IUPAC |
4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |
SMILES |
CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |
Apariencia |
Solid powder |
Sinónimos |
ODM204; ODM-204; ODM 204.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




